
3-(3,5-Dimethoxyphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethoxyphenyl)propanenitrile: is an organic compound with the molecular formula C11H13NO2 . It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile chain, which is further substituted with two methoxy groups (-OCH3) at the 3 and 5 positions on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxyphenyl)propanenitrile typically involves the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion replaces the chloride ion on the benzyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,5-Dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 3-(3,5-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3,5-dimethoxyphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3,5-Dimethoxyphenyl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound may be used to study the effects of nitrile-containing compounds on biological systems. It can be used in the development of bioactive molecules and as a probe in biochemical assays .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Dimethoxyphenyl)propanenitrile: Similar structure but with methoxy groups at the 3 and 4 positions.
3-(2,4-Dimethoxyphenyl)propanenitrile: Methoxy groups at the 2 and 4 positions.
3-(3,5-Dimethylphenyl)propanenitrile: Methyl groups instead of methoxy groups at the 3 and 5 positions.
Uniqueness: 3-(3,5-Dimethoxyphenyl)propanenitrile is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-(3,5-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BVDMDQUQOAXBTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CCC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



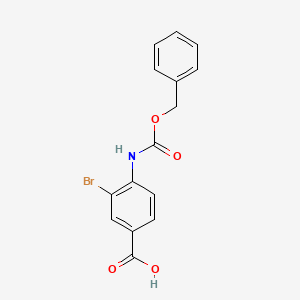
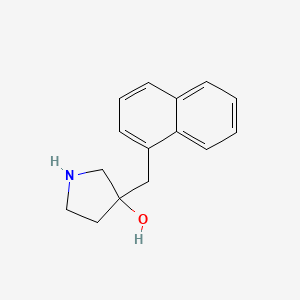
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
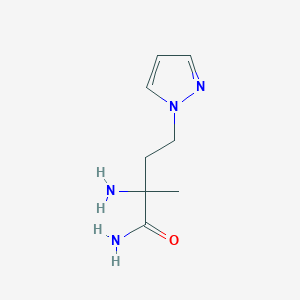
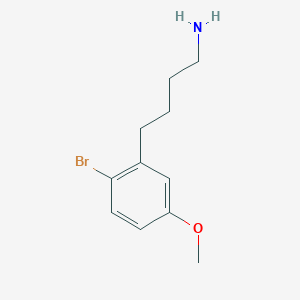
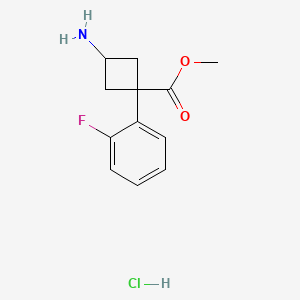

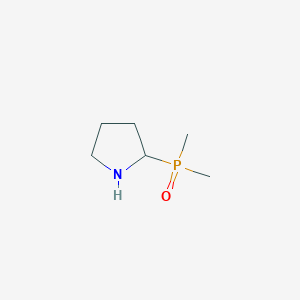

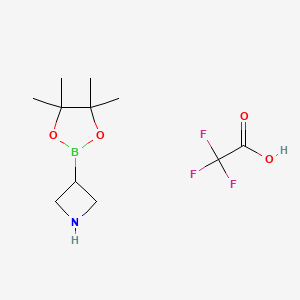

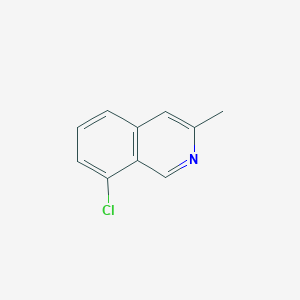
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)
